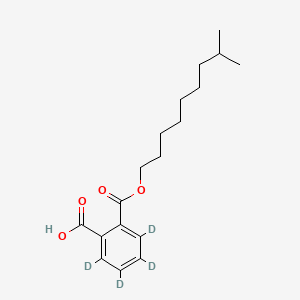
Monoisodecyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a stable isotope-labeled compound with the molecular formula C18H22D4O4 and a molecular weight of 310.42 g/mol . This compound is primarily used as a reference material in analytical chemistry, particularly in the study of phthalate contamination in various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monoisodecyl Phthalate-d4 is synthesized through the esterification of phthalic acid with isodecanol-d4. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phthalic acid and isodecanol-d4 into a reactor, along with the catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Monoisodecyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isodecanol-d4.
Oxidation: This compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isodecyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and isodecanol-d4.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Monoisodecyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in environmental and biological samples.
Environmental Studies: Helps in tracing the sources and pathways of phthalate contamination in the environment.
Toxicology: Used in studies to understand the toxicokinetics and toxicodynamics of phthalates in biological systems.
Material Science: Employed in the study of the migration of phthalates from plastic materials into food and beverages.
Mécanisme D'action
Monoisodecyl Phthalate-d4, like other phthalates, exerts its effects by interacting with nuclear receptors and disrupting endocrine functions. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), leading to alterations in gene expression and metabolic processes. Additionally, it can interfere with the hypothalamic-pituitary-gonadal axis, affecting hormone synthesis and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl Phthalate (DEP)
- Dibutyl Phthalate (DBP)
- Diisobutyl Phthalate (DiBP)
- Bis(2-ethylhexyl) Phthalate (DEHP)
- Diisononyl Phthalate (DINP)
Uniqueness
Monoisodecyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods. This labeling allows for precise quantification and differentiation from non-deuterated phthalates in complex mixtures .
Propriétés
Formule moléculaire |
C18H26O4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
Clé InChI |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC(C)C)[2H])[2H] |
SMILES canonique |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


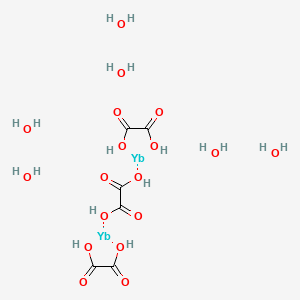
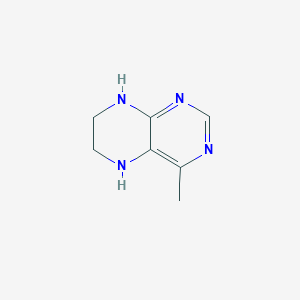
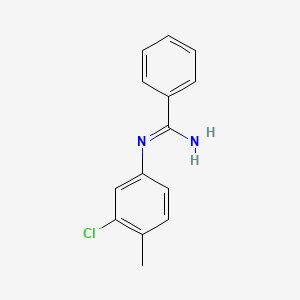
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
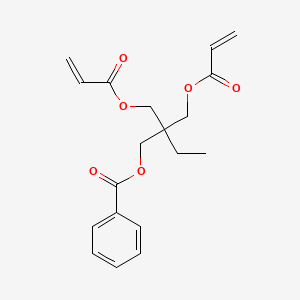
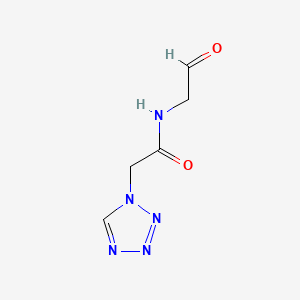




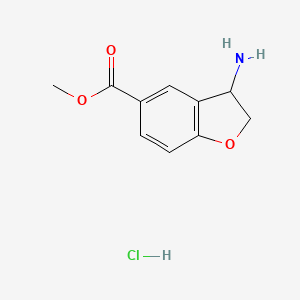

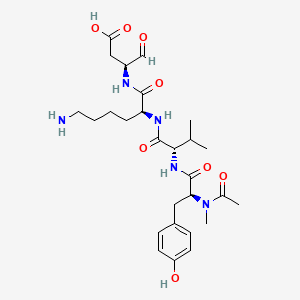
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
